
n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide: is a synthetic organic compound that features a brominated methoxyphenyl group and a tetrazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Acetamide Formation: Finally, the tetrazole intermediate is reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxyphenyl or 5-bromo-2-formylphenyl derivatives.
Reduction: Formation of 5-methoxyphenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide depends on its specific biological target. Generally, compounds with a tetrazole ring can act as bioisosteres of carboxylic acids, interacting with enzymes or receptors in a similar manner. The brominated methoxyphenyl group may enhance binding affinity or selectivity towards certain molecular targets.
類似化合物との比較
Similar Compounds
- n-(5-Chloro-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide
- n-(5-Fluoro-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide
- n-(5-Iodo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide
Uniqueness
n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide: is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets.
特性
分子式 |
C10H10BrN5O2 |
|---|---|
分子量 |
312.12 g/mol |
IUPAC名 |
N-(5-bromo-2-methoxyphenyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H10BrN5O2/c1-18-9-3-2-7(11)4-8(9)13-10(17)5-16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17) |
InChIキー |
FGOVCSWGHPEZAR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)NC(=O)CN2C=NN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



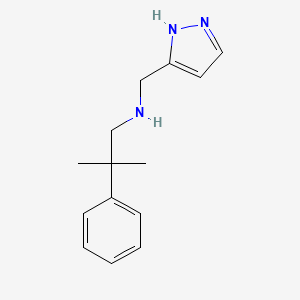
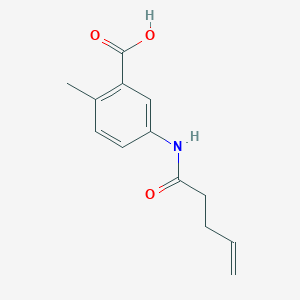

![3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14909172.png)
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B14909179.png)
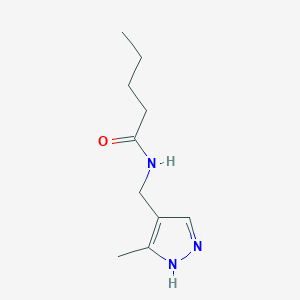
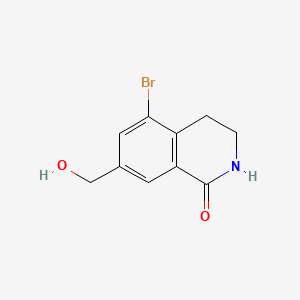
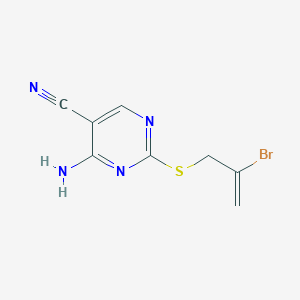
![2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide](/img/structure/B14909208.png)
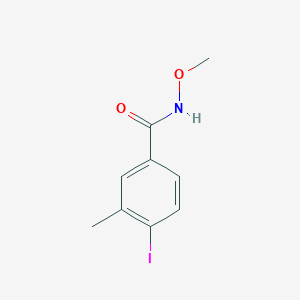

![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)

